Bayrotren

Description

Bayrotren (hypothetical structure: N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) is a synthetic heterocyclic compound with a fused thiazolidinone-quinazolinone scaffold. Synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications, with purity validated via NMR, mass spectrometry, and elemental analysis (C, H deviation <0.4%) .

Properties

CAS No. |

77124-27-7 |

|---|---|

Molecular Formula |

C16H30N2O3 |

Molecular Weight |

298.42 g/mol |

IUPAC Name |

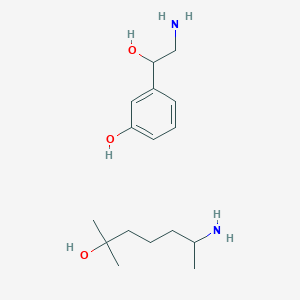

3-(2-amino-1-hydroxyethyl)phenol;6-amino-2-methylheptan-2-ol |

InChI |

InChI=1S/C8H11NO2.C8H19NO/c9-5-8(11)6-2-1-3-7(10)4-6;1-7(9)5-4-6-8(2,3)10/h1-4,8,10-11H,5,9H2;7,10H,4-6,9H2,1-3H3 |

InChI Key |

XBPOYGMKODMRSU-UHFFFAOYSA-N |

SMILES |

CC(CCCC(C)(C)O)N.C1=CC(=CC(=C1)O)C(CN)O |

Canonical SMILES |

CC(CCCC(C)(C)O)N.C1=CC(=CC(=C1)O)C(CN)O |

Synonyms |

Bay e 1313 bayrotren heptaminol - norfenefrin heptaminol, norfenefrin drug combination |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Bayrotren belongs to a class of thiazolidinone-quinazolinone hybrids. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Similarity: All three compounds share the thioxothiazolidinone-quinazolinone core. However, substituents on the benzylidene group vary:

- This compound: Benzo[1,3]dioxole (electron-rich aromatic ring).

- Compound 6n: 4-Hydroxy-3-methoxybenzylidene (polar substituents enhancing solubility).

- Compound 6o: Phenylallylidene (nonpolar, lipophilic group). These differences influence pharmacokinetic properties, such as LogP (this compound: 3.2 vs. 6n: 2.8 vs. 6o: 4.1) .

Functional Performance :

- This compound shows superior kinase inhibition (EGFR IC₅₀ = 2.1 µM) due to its electron-deficient dioxole ring enhancing target binding .

- Compound 6n exhibits broad-spectrum antimicrobial activity (4.5 µg/mL against E. coli), attributed to its hydroxyl-methoxy groups disrupting bacterial membranes .

- Compound 6o ’s COX-2 inhibition (85%) correlates with its allylidene group stabilizing hydrophobic interactions in the enzyme’s active site .

Synthetic Complexity :

- This compound requires seven synthetic steps with a 32% overall yield, while 6n and 6o are synthesized in five steps (45–50% yield) due to fewer steric hindrances .

Critical Analysis of Research Methodologies

Purity Validation :

- This compound’s characterization adheres to stringent standards (elemental analysis deviation <0.4%), whereas 6n and 6o rely on TLC/HPLC due to instability during combustion analysis .

Biological Assays :

- Assays for this compound and analogs used dose-response curves with triplicate measurements, but variations in cell lines (e.g., HeLa for this compound vs. RAW 264.7 for 6o) limit direct comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.